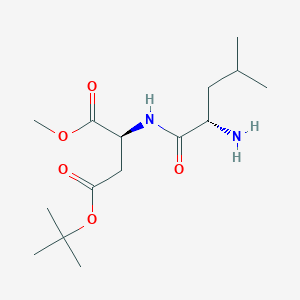
4-tert-Butyl 1-methyl L-leucyl-L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl 1-methyl L-leucyl-L-aspartate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of tert-butyl and methyl groups attached to the leucyl and aspartate moieties, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl 1-methyl L-leucyl-L-aspartate typically involves the protection of functional groups followed by coupling reactions. One common method includes the use of protecting groups such as tert-butyl (OtBu) for the carboxyl group and methyl for the amino group. The synthesis may involve multiple steps, including the protection of the amino acid residues, coupling of the protected amino acids, and subsequent deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, pH, and solvent choice. The use of biocatalysts for selective deprotection of protecting groups is also explored to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl 1-methyl L-leucyl-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl 1-methyl L-leucyl-L-aspartate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its potential role in protein engineering and enzyme catalysis.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl 1-methyl L-leucyl-L-aspartate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways. The presence of tert-butyl and methyl groups can affect its binding affinity and specificity towards target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester 1-methyl ester
- 4-tert-Butyltoluene
- 1-Boc-4-AP
Uniqueness
4-tert-Butyl 1-methyl L-leucyl-L-aspartate is unique due to its specific combination of tert-butyl and methyl groups attached to leucyl and aspartate residues. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
63327-58-2 |
|---|---|
Molekularformel |
C15H28N2O5 |
Molekulargewicht |
316.39 g/mol |
IUPAC-Name |
4-O-tert-butyl 1-O-methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioate |
InChI |
InChI=1S/C15H28N2O5/c1-9(2)7-10(16)13(19)17-11(14(20)21-6)8-12(18)22-15(3,4)5/h9-11H,7-8,16H2,1-6H3,(H,17,19)/t10-,11-/m0/s1 |
InChI-Schlüssel |
WXEACJBRTRENSU-QWRGUYRKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)OC)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


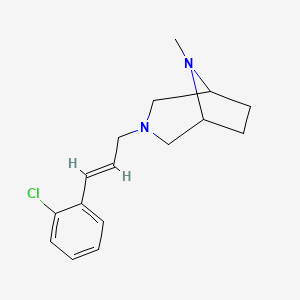



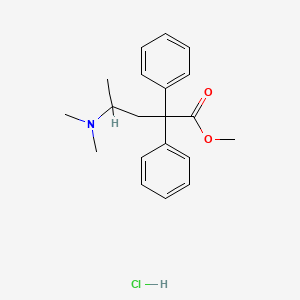
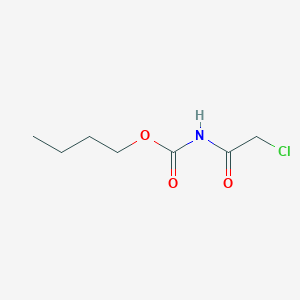
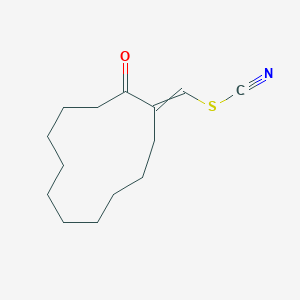
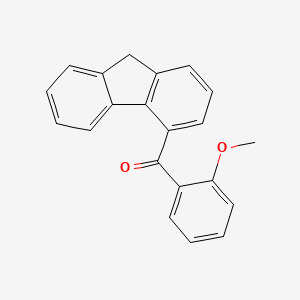

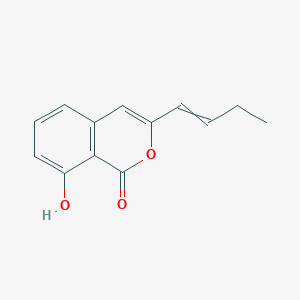
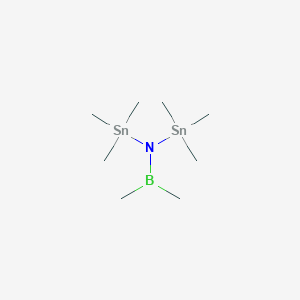
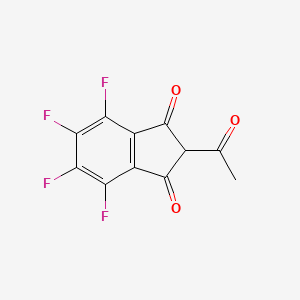

![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
